

Physical Properties of Aspergillomarasmine A: A Technical Guide

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Compound of Interest

Compound Name: *Aspergillumarin A*

Cat. No.: *B15600888*

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Introduction

Aspergillomarasmine A (AMA) is a naturally occurring polyamino acid tetracarboxylic acid produced by fungi of the *Aspergillus* genus.^[1] It has garnered significant attention in the scientific community for its potent inhibitory activity against metallo- β -lactamases (MBLs), enzymes that confer antibiotic resistance to various pathogenic bacteria.^[2] This technical guide provides an in-depth overview of the core physical properties of aspergillomarasmine A, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action.

Core Physical Properties

Aspergillomarasmine A is a white, crystalline solid.^[1] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₇ N ₃ O ₈	[1]
Molar Mass	307.26 g/mol	---
Appearance	Colorless crystals	[1]
Melting Point	Decomposes at 225-236 °C	[1]
Solubility	Insoluble in common organic solvents; Soluble in water under basic or strongly acidic conditions. Soluble in DMSO.	[1]
Optical Rotation	[α] ²⁰ _D = -48° (pH 7)	[1]
pKa Values	3.5, 4.5 (carboxylic acid groups); 9.5, 10.0 (amino groups)	[1]

Experimental Protocols

Detailed methodologies for the determination of key physical and analytical properties of aspergillomarasmine A are outlined below.

Solubility Determination (Shake-Flask Method)

A standard method for determining thermodynamic solubility is the shake-flask method. While specific experimental details for aspergillomarasmine A are not extensively published, the following general protocol is applicable.

- **Preparation of Saturated Solution:** An excess amount of solid aspergillomarasmine A is added to a known volume of the desired solvent (e.g., water, buffer at a specific pH, DMSO) in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.

- **Phase Separation:** The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid any solid particles from contaminating the supernatant.
- **Quantification:** The concentration of aspergillomarasmine A in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or mass spectrometry. A standard calibration curve is used for quantification.

Melting Point Determination

The melting point of aspergillomarasmine A is characterized by its decomposition. A standard capillary melting point method can be used.

- **Sample Preparation:** A small amount of dry, powdered aspergillomarasmine A is packed into a capillary tube.
- **Instrumentation:** The capillary tube is placed in a melting point apparatus.
- **Heating and Observation:** The sample is heated at a slow, controlled rate. The temperature range at which the substance is observed to decompose is recorded. For aspergillomarasmine A, this occurs between 225-236 °C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are crucial for the structural elucidation of aspergillomarasmine A.

- **Sample Preparation:** Aspergillomarasmine A is dissolved in a suitable deuterated solvent, such as deuterium oxide (D_2O).
- **Instrumentation:** Spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- **Data Acquisition:** Standard pulse sequences are used to acquire ^1H and ^{13}C spectra. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be employed for complete assignment of proton and carbon signals.
- **Reported Data:**

- ^{13}C NMR (176 MHz, D_2O) δ (ppm): 177.70, 177.65, 173.69, 133.94, 130.77, 129.52, 127.43, 59.43, 54.42, 53.71, 48.58, 45.98, 38.70, 36.59, 35.02.

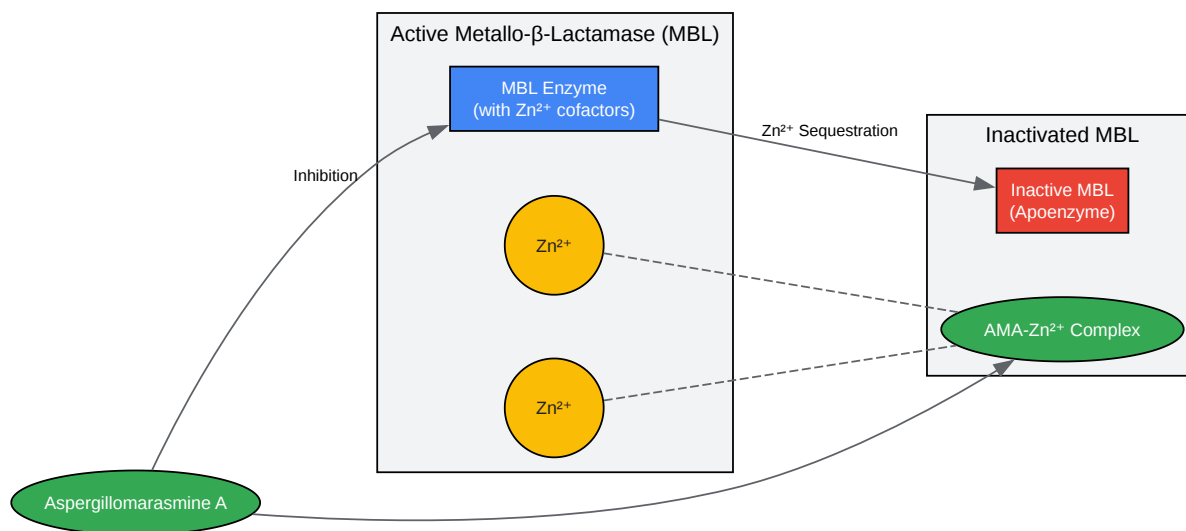
Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass and fragmentation pattern of aspergillomarasmine A.

- **Ionization Technique:** Electrospray ionization (ESI) is a common method for analyzing polar molecules like aspergillomarasmine A.
- **Mass Analyzer:** High-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF), are used to obtain accurate mass measurements.
- **Experimental Conditions:** The sample is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument parameters, including capillary voltage, nebulizer pressure, and fragmentor voltage, are optimized for the analyte.^[3]
- **Data Analysis:** The resulting mass spectrum will show the molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) and characteristic fragment ions.

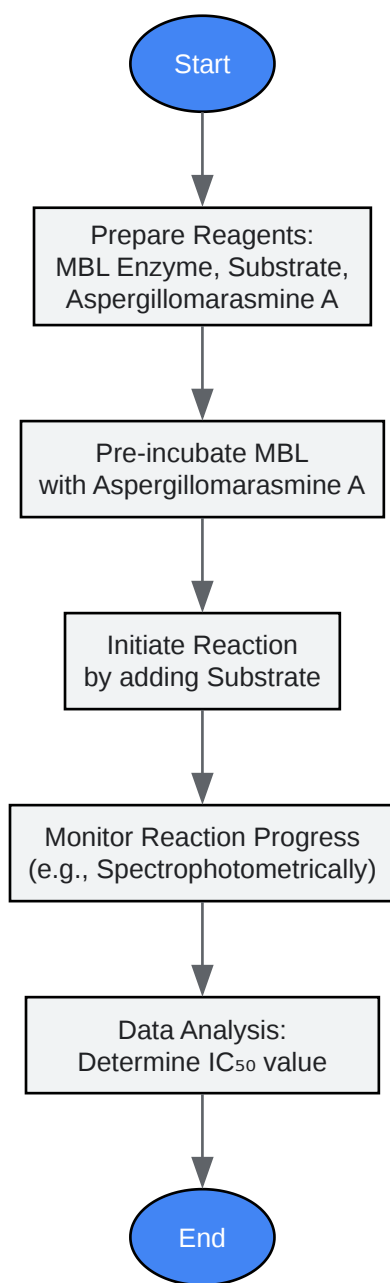
Mechanism of Action and Experimental Workflow Visualization

The primary mechanism of action of aspergillomarasmine A as a metallo- β -lactamase inhibitor is the chelation of zinc ions essential for the enzyme's catalytic activity. This process, along with a typical experimental workflow for assessing its inhibitory effect, is visualized below.



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Caption: Mechanism of Metallo-β-Lactamase Inhibition by Aspergillomarasmine A.



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Caption: Experimental Workflow for an Enzyme Inhibition Assay.

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